molecular formula C16H22N2O4S B2589156 4-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1396746-58-9

4-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2589156
CAS RN: 1396746-58-9
M. Wt: 338.42
InChI Key: KYMSTCOXCLARSM-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound's significance is highlighted in the synthesis and structural characterization of sulfonamide derivatives, demonstrating its utility in developing novel therapeutic agents. Cheng De-ju's study on methylbenzenesulfonamide CCR5 antagonists underlines the potential of sulfonamide derivatives in preventing human HIV-1 infection, emphasizing their role as candidate compounds for drug development (Cheng De-ju, 2015).

Antibacterial and Immunobiological Activity

The antibacterial and immunobiological activities of sulfonamide derivatives have been extensively studied. A notable example is the work by V. L. Gein et al., where ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates were synthesized and showed promising antibacterial properties (V. L. Gein et al., 2016).

Anticancer Properties

The anticancer properties of sulfonamide derivatives are another critical area of research. Zhang, Shi-jie, Hu, and Wei-Xiao's study on the anticancer property of a novel compound illustrates the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Catalysis and Material Science Applications

Sulfonamide derivatives also play a vital role in catalysis and material science. S. Hazra et al. explored the use of sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation, demonstrating their efficiency and selectivity (S. Hazra et al., 2015). Additionally, the work on poly(N-protected ethylene imine-alt-ethylene sulfide) by Y. Hori et al. highlights the compound's potential to functionalize polymeric materials, showing its versatility beyond pharmaceutical applications (Y. Hori et al., 2011).

properties

IUPAC Name

4-ethoxy-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-4-22-16-8-7-13(10-12(16)2)23(20,21)17-11-15(19)14-6-5-9-18(14)3/h5-10,15,17,19H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMSTCOXCLARSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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